N4-(6-methoxy-8-quinolinyl)pentane-1,4-diamine; phosphono dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Primaquine diphosphate is an antimalarial agent belonging to the 8-aminoquinoline class. It is primarily used to prevent the relapse of malaria caused by Plasmodium vivax and Plasmodium ovale. This compound is also effective in preventing the transmission of Plasmodium falciparum by targeting the gametocytes . Primaquine diphosphate is known for its ability to eliminate hypnozoites, the dormant liver forms of the parasite, thus providing a radical cure for malaria .
Preparation Methods
The synthesis of primaquine diphosphate involves several steps. One method includes the reaction of methyl vinyl ketone with nitromethane to prepare 5-amylnitrite-2-ketone. This intermediate then undergoes a condensation reaction with 6-methoxyl-8-aminoquinoline to form an imine intermediate. The imine intermediate is subsequently reduced to produce primaquine, which is then acidified with phosphoric acid to form primaquine diphosphate . Industrial production methods often involve recrystallization to obtain the final product .
Chemical Reactions Analysis
Primaquine diphosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions include carboxy-primaquine and primaquine carbamoyl-glucuronide . The compound also undergoes thermal decomposition, which can be studied using techniques like differential scanning calorimetry and thermogravimetry .
Scientific Research Applications
Primaquine diphosphate has a wide range of scientific research applications. In medicine, it is used to treat and prevent malaria and Pneumocystis pneumonia . It has also been studied for its potential to block vascular leakage by stabilizing endothelial cell junctions . In chemistry, primaquine diphosphate is used in various assays and formulations, including colorimetric microplate-based assays to determine urea synthesis in cell culture . Additionally, it is used in the development of extended-release tablets and targeted drug delivery systems .
Mechanism of Action
The exact mechanism of action of primaquine diphosphate is not fully understood. it is believed to interfere with the mitochondria of the malaria parasite, disrupting its energy supply and leading to the parasite’s death . Primaquine may also generate reactive oxygen species or interfere with the electron transport chain in the parasite . This compound is effective against both the liver and blood stages of the malaria parasite .
Comparison with Similar Compounds
Primaquine diphosphate is often compared with other antimalarial compounds such as tafenoquine and chloroquine. Tafenoquine, like primaquine, is an 8-aminoquinoline and is used for the radical cure of malaria. tafenoquine has a longer half-life and can be administered less frequently . Chloroquine, on the other hand, is primarily used to treat the blood stages of malaria and is often used in combination with primaquine for a more effective treatment . The unique ability of primaquine diphosphate to target hypnozoites and prevent relapse sets it apart from these other compounds .
Properties
Molecular Formula |
C15H25N3O8P2 |
---|---|
Molecular Weight |
437.32 g/mol |
IUPAC Name |
4-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine;phosphono dihydrogen phosphate |
InChI |
InChI=1S/C15H21N3O.H4O7P2/c1-11(5-3-7-16)18-14-10-13(19-2)9-12-6-4-8-17-15(12)14;1-8(2,3)7-9(4,5)6/h4,6,8-11,18H,3,5,7,16H2,1-2H3;(H2,1,2,3)(H2,4,5,6) |
InChI Key |
OFJJGJVDRQTHNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCN)NC1=C2C(=CC(=C1)OC)C=CC=N2.OP(=O)(O)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.